REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[CH2:20]([c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)[SH:27].[CH3:1][CH2:2][OH:3].[Cl:4][c:5]1[n:6][cH:7][cH:8][cH:9][c:10]1[N+:11](=[O:12])[O-:13].[K+:18].[K+:19].[OH2:28]>>[c:5]1([S:27][CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[n:6][cH:7][cH:8][cH:9][c:10]1[N+:11](=[O:12])[O-:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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SCc1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccnc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
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Name
|
|
Type
|
product
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Smiles
|
O=[N+]([O-])c1cccnc1SCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |